molecular formula C6H11N3O B14797808 6-Amino-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one

6-Amino-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one

Cat. No.: B14797808
M. Wt: 141.17 g/mol
InChI Key: CIGFTRMPVAVWRQ-UHFFFAOYSA-N
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Description

(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system, which includes both pyrrolo and imidazole moieties, making it a versatile scaffold for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of amines and carbonyl compounds, followed by cyclization using acid or base catalysts. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of (7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-c]imidazole derivatives: These compounds share a similar fused ring structure and exhibit comparable chemical properties.

    Imidazolidinones: These compounds have a similar core structure but differ in the substituents attached to the ring system.

Uniqueness

(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one is unique due to its specific arrangement of functional groups and the resulting chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

6-amino-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one

InChI

InChI=1S/C6H11N3O/c7-4-1-5-2-8-6(10)9(5)3-4/h4-5H,1-3,7H2,(H,8,10)

InChI Key

CIGFTRMPVAVWRQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC(=O)N2CC1N

Origin of Product

United States

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